1-Chloronaphthalene-2-carbaldehyde
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Overview
Description
1-Chloronaphthalene-2-carbaldehyde is a chemical compound used in various scientific research applications. It is a versatile building block for the synthesis of many important organic compounds.
Mechanism Of Action
The mechanism of action of 1-Chloronaphthalene-2-carbaldehyde is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols to form new bonds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Chloronaphthalene-2-carbaldehyde are not well studied. However, it has been found to have low toxicity and is not considered to be a carcinogen.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Chloronaphthalene-2-carbaldehyde in lab experiments include its high yield synthesis method, versatility in the synthesis of various organic compounds, and low toxicity. The limitations include its limited solubility in water and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the research and application of 1-Chloronaphthalene-2-carbaldehyde. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential as a starting material for the synthesis of new bioactive molecules. Additionally, further research is needed to better understand its mechanism of action and biochemical and physiological effects.
In conclusion, 1-Chloronaphthalene-2-carbaldehyde is a versatile building block for the synthesis of various organic compounds used in scientific research. Its high yield synthesis method, low toxicity, and versatility make it an attractive compound for research and development. Further research is needed to fully understand its mechanism of action and its potential as a starting material for the synthesis of new bioactive molecules.
Synthesis Methods
1-Chloronaphthalene-2-carbaldehyde can be synthesized through a Friedel-Crafts reaction between naphthalene and chloroform in the presence of aluminum chloride. This method is efficient and produces a high yield of the desired product.
Scientific Research Applications
1-Chloronaphthalene-2-carbaldehyde is widely used in scientific research for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. It is used in the synthesis of antitumor agents, anti-inflammatory agents, and other bioactive molecules.
properties
IUPAC Name |
1-chloronaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKJZYZDOKKAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460847 |
Source
|
Record name | 1-chloronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloronaphthalene-2-carbaldehyde | |
CAS RN |
14304-75-7 |
Source
|
Record name | 1-chloronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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